Anatabine (dicitrate)
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Overview
Description
Anatabine (dicitrate) is a minor alkaloid found in plants of the Solanaceae family, including tobacco, peppers, tomatoes, and eggplants. It has garnered significant interest due to its anti-inflammatory properties and potential therapeutic applications in various diseases, including neurodegenerative disorders and inflammatory bowel diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anatabine can be synthesized through several methods, including the extraction from natural sources and chemical synthesis. The chemical synthesis involves the reaction of 3-(2-pyridyl)propanal with ammonia, followed by cyclization to form the anatabine structure. The dicitrate form is obtained by reacting anatabine with citric acid under controlled conditions .
Industrial Production Methods: Industrial production of anatabine (dicitrate) typically involves large-scale extraction from tobacco plants, followed by purification and conversion to the dicitrate form. The process includes solvent extraction, chromatography, and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Anatabine (dicitrate) undergoes various chemical reactions, including:
Oxidation: Anatabine can be oxidized to form anatabine N-oxide.
Reduction: Reduction reactions can convert anatabine to dihydroanatabine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Anatabine N-oxide.
Reduction: Dihydroanatabine.
Substitution: Various N-substituted anatabine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, inflammatory bowel diseases, and autoimmune disorders.
Industry: Utilized in the development of anti-inflammatory supplements and skincare products .
Mechanism of Action
Anatabine (dicitrate) exerts its effects through several molecular targets and pathways:
NF-κB Inhibition: Anatabine inhibits the activation of NF-κB, a key regulator of inflammation, by preventing the β-cleavage of amyloid precursor protein.
NRF2 Activation: Anatabine activates NRF2, a transcription factor that regulates the expression of antioxidant proteins, thereby reducing oxidative stress.
α4β2 nAChR Agonist: Anatabine acts as an agonist for α4β2 nicotinic acetylcholine receptors, modulating neurotransmission and reducing inflammation
Comparison with Similar Compounds
Anatabine (dicitrate) is often compared with other alkaloids, such as nicotine and anabasine, due to its structural similarity and biological effects:
Nicotine: Both anatabine and nicotine are found in tobacco and act on nicotinic acetylcholine receptors. anatabine has a more pronounced anti-inflammatory effect and lower toxicity.
Anabasine: Similar to anatabine, anabasine is a minor tobacco alkaloid with anti-inflammatory properties. .
References
Biological Activity
Anatabine dicitrate, a tobacco alkaloid, has garnered attention for its potential therapeutic applications due to its biological activity, particularly in the context of neuroinflammation and chronic inflammatory diseases. This article delves into the compound's mechanisms of action, pharmacological effects, and relevant research findings.
Overview of Anatabine Dicitrate
- Chemical Structure : Anatabine is a minor alkaloid found in the Solanaceae family, which includes tobacco and eggplant. It is structurally similar to nicotine.
- Molecular Weight : 544.46 g/mol.
- Mechanism of Action : Anatabine functions primarily as an agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways, both critical in inflammatory responses .
Anti-inflammatory Effects
Anatabine exhibits significant anti-inflammatory properties across various models:
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In Vitro Studies :
- Anatabine treatment in SH-SY5Y cells led to a dose-dependent inhibition of BACE-1 mRNA levels induced by TNF-α, demonstrating its ability to modulate amyloid precursor protein processing .
- It also inhibited pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in human blood mononuclear cells exposed to lipopolysaccharide (LPS) .
-
In Vivo Studies :
- In rodent models, anatabine administration reduced carrageenan-induced paw edema and modulated cytokine levels post-LPS challenge .
- Notably, a study reported that chronic oral treatment with anatabine in a transgenic mouse model of Alzheimer's disease resulted in decreased brain levels of TNF-α and IL-6 .
Table 1: Summary of Biological Activities
Anatabine's biological activity is mediated through several pathways:
- NF-κB Inhibition : Anatabine prevents the phosphorylation and activation of NF-κB, which is crucial for the expression of various pro-inflammatory genes .
- STAT3 Pathway Modulation : It inhibits STAT3 phosphorylation, thereby reducing the expression of inflammatory mediators .
- NRF2 Activation : Recent studies suggest that anatabine activates NRF2, a transcription factor that regulates antioxidant responses and cellular stress responses .
Case Studies and Clinical Implications
Anatabine was marketed from 2011 to 2014 as a dietary supplement under the name Anatabloc for its purported anti-inflammatory effects. Clinical observations during this period indicated potential benefits for conditions such as rosacea and chronic joint pain disorders . However, further development has been limited, necessitating more comprehensive clinical trials to establish its efficacy and safety profiles.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2C6H8O7/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,6,8,10,12H,5,7H2;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVRSINYLOUBAU-XRIOVQLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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